(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride
Overview
Description
(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2NO. It is known for its unique structure, which includes an ethoxy group, two fluorine atoms, and a methylamine group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Scientific Research Applications
(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Preparation Methods
The synthesis of (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride involves several steps. One common method includes the reaction of 2,2-difluoroethylamine with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with methylamine to produce the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Mechanism of Action
The mechanism of action of (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride can be compared with other similar compounds such as:
(2,2-Difluoroethyl)(methyl)amine hydrochloride: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
(2-Ethoxyethyl)(methyl)amine hydrochloride: Does not contain fluorine atoms, leading to variations in its chemical behavior.
(2-Ethoxy-2,2-difluoroethyl)amine hydrochloride: Missing the methyl group, which affects its overall structure and function.
These comparisons highlight the uniqueness of this compound, particularly its combination of ethoxy, difluoro, and methylamine groups, which contribute to its distinctive chemical properties and applications.
Properties
IUPAC Name |
2-ethoxy-2,2-difluoro-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-3-9-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZGMWUNNMUVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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